molecular formula C19H17N3O3S B2421211 N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide CAS No. 890955-14-3

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide

Cat. No.: B2421211
CAS No.: 890955-14-3
M. Wt: 367.42
InChI Key: RIZRKZGCACZVKO-UHFFFAOYSA-N
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Description

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-13-17(26-19(21-13)14-6-3-2-4-7-14)10-11-20-18(23)15-8-5-9-16(12-15)22(24)25/h2-9,12H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZRKZGCACZVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide typically involves the reaction of 2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one with 3-nitrobenzamide under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted thiazoles: Known for their antimicrobial and anticancer activities.

    Imidazo[2,1-b]thiazoles: Exhibit cytotoxic activity against tumor cells.

    Benzothiazoles: Used in various therapeutic applications

Uniqueness

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a nitrobenzamide moiety makes it a versatile compound for various applications .

Biological Activity

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide is a compound with potential biological activity that has garnered attention in medicinal chemistry. This compound, characterized by its complex structure, is being investigated for various pharmacological effects, particularly in the fields of cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N4O4S, with a molecular weight of approximately 410.45 g/mol. The compound features a thiazole ring, which is known for its biological significance, and a nitrobenzamide group that may contribute to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of thiazole exhibit significant activity against various cancer cell lines. The presence of the thiazole moiety in this compound is believed to enhance its interaction with biological targets involved in tumor growth and proliferation.

Case Study: Inhibition of Tumor Cell Growth
A study conducted on human ovarian cancer cell lines demonstrated that compounds similar to this compound showed IC50 values ranging from 5 to 20 μM, indicating effective inhibition of cell growth . This suggests that the compound may act through mechanisms similar to those observed in other thiazole derivatives.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their broad-spectrum antibacterial and antifungal activities. Preliminary tests have shown that this compound exhibits significant inhibitory effects against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibits growth of ovarian cancer cells
AntimicrobialEffective against multiple bacterial strains

The proposed mechanism of action for this compound involves the modulation of specific signaling pathways related to cell cycle regulation and apoptosis. The nitro group may play a crucial role in redox reactions within the cell, contributing to oxidative stress that can induce apoptosis in cancer cells.

Future Research Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Exploring the detailed molecular mechanisms through which this compound exerts its effects on cancer cells.
  • Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure to enhance potency and selectivity.

Q & A

Basic Question: What synthetic strategies are optimal for preparing N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide?

Methodological Answer:
The synthesis typically involves sequential functionalization of the thiazole core. For example:

  • Step 1: Construct the 4-methyl-2-phenyl-1,3-thiazole ring via Hantzsch thiazole synthesis using α-halo ketones (e.g., 2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone, as in ) and thiourea derivatives under reflux in dioxane .
  • Step 2: Introduce the ethyl linker via nucleophilic substitution or amidation. describes analogous reactions where phenethylamine derivatives react with nitrobenzoyl chlorides in the presence of triethylamine .
  • Step 3: Purification via column chromatography (e.g., silica gel with petroleum ether:ethyl acetate gradients) and validation using melting point, IR, and NMR .

Advanced Question: How can computational tools like Multiwfn assist in analyzing electron density and reactivity of the nitrobenzamide moiety?

Methodological Answer:
Multiwfn enables:

  • Electrostatic Potential (ESP) Mapping: Identify electrophilic/nucleophilic regions of the nitro group and benzamide carbonyl. This aids in predicting reactivity toward nucleophilic agents (e.g., enzymatic active sites) .
  • Topological Analysis: Use Quantum Theory of Atoms in Molecules (QTAIM) to evaluate bond critical points between the nitro group and adjacent atoms, clarifying resonance effects .
  • Orbital Composition: Analyze contributions of the nitrobenzamide’s π* orbitals to charge transfer interactions, relevant for photophysical studies .

Basic Question: What spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm the ethyl linker (δ ~2.8–3.5 ppm for CH₂ groups) and aromatic protons (δ ~7.0–8.5 ppm for phenyl and nitrobenzamide moieties). Compare with analogs in and .
  • IR Spectroscopy: Detect carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and nitro group vibrations (asymmetric stretch at ~1520 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Question: How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models?

Methodological Answer:

  • Solubility Optimization: Poor aqueous solubility (common with nitroaromatics) may reduce in vivo efficacy. Use DLS (Dynamic Light Scattering) to assess aggregation and modify formulations (e.g., PEGylation) .
  • Metabolite Profiling: LC-MS/MS can identify metabolites that deactivate the compound in vivo. Compare with in vitro stability assays in liver microsomes .
  • Target Engagement Studies: Employ SPR (Surface Plasmon Resonance) to confirm binding affinity to intended targets (e.g., kinases or receptors) in physiological buffers .

Basic Question: What are the key stability challenges for this compound under experimental conditions?

Methodological Answer:

  • Photodegradation: Nitro groups are prone to photoreduction. Store solutions in amber vials and avoid UV light exposure during handling .
  • Hydrolysis: The amide bond may hydrolyze under acidic/basic conditions. Monitor pH (6–8) in buffer systems and use TLC to track degradation .
  • Thermal Stability: Conduct DSC (Differential Scanning Calorimetry) to determine decomposition temperatures and optimize storage conditions (e.g., –20°C under nitrogen) .

Advanced Question: How can molecular docking elucidate the compound’s interaction with thiazole-binding enzymes?

Methodological Answer:

  • Active Site Preparation: Use AutoDock Vina to model the enzyme’s binding pocket (e.g., cytochrome P450 or kinase domains). Include water molecules and cofactors from crystallographic data (e.g., ’s docking poses) .
  • Pose Validation: Compare computed binding energies (ΔG) with experimental IC₅₀ values. Prioritize poses where the nitro group forms hydrogen bonds with catalytic residues (e.g., Ser or Tyr) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of the ligand-enzyme complex. Calculate RMSD and hydrogen bond occupancy .

Basic Question: What are the safety considerations for handling this compound?

Methodological Answer:

  • Toxicity Screening: Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity (IC₅₀ in HEK293 cells) before in vivo use .
  • Waste Disposal: Nitro groups may generate hazardous byproducts. Follow EPA guidelines for nitrated aromatic waste (e.g., neutralization with NaOH/FeSO₄) .

Advanced Question: How can SAR studies improve the selectivity of this compound for cancer targets?

Methodological Answer:

  • Substitution Patterns: Modify the phenyl group on the thiazole (e.g., 4-fluoro or 4-bromo substituents, as in ) to enhance hydrophobic interactions with kinase pockets .
  • Nitro Position: Compare meta- (3-nitro) vs. para-nitrobenzamide analogs using QSAR models to optimize electron-withdrawing effects .
  • Linker Flexibility: Replace the ethyl group with rigid spacers (e.g., propargyl) to reduce entropic penalties during binding .

Basic Question: How to troubleshoot low yields in the final amidation step?

Methodological Answer:

  • Activation of Carboxylic Acid: Use EDCI/HOBt or chloroacetyl chloride ( ) to improve coupling efficiency between the thiazole-ethylamine and nitrobenzoyl chloride .
  • Solvent Optimization: Replace polar aprotic solvents (DMF) with dioxane or THF to minimize side reactions .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation .

Advanced Question: What strategies validate the compound’s role in modulating oxidative stress pathways?

Methodological Answer:

  • ROS Detection: Use fluorescent probes (e.g., DCFH-DA) in cell-based assays to quantify reactive oxygen species (ROS) suppression .
  • Western Blotting: Measure expression of Nrf2 and downstream antioxidants (e.g., HO-1) in treated vs. control groups .
  • Computational Redox Potential: Calculate the nitro group’s reduction potential using DFT (B3LYP/6-311+G**) to predict electron-accepting capacity .

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